1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a pyrimidine ring and a guanidine group, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Guanidine Group: The guanidine group can be introduced by reacting the pyrimidine derivative with an appropriate guanidine reagent, such as guanidine hydrochloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a fully reduced guanidine compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving guanidine derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Oxo-1,4-dihydropyrimidin-2-yl)-2-phenylguanidine
- 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-phenylguanidine
Uniqueness
1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(3-methylphenyl)guanidine is unique due to the presence of both the methyl-substituted pyrimidine ring and the methylphenyl group, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C13H15N5O |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(3-methylphenyl)guanidine |
InChI |
InChI=1S/C13H15N5O/c1-8-4-3-5-10(6-8)16-12(14)18-13-15-9(2)7-11(19)17-13/h3-7H,1-2H3,(H4,14,15,16,17,18,19) |
InChI Key |
GLAHTOFLDQJCPY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=O)N2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.